molecular formula C13H8BrClN2O3 B6049773 N-(2-bromophenyl)-2-chloro-4-nitrobenzamide

N-(2-bromophenyl)-2-chloro-4-nitrobenzamide

Cat. No.: B6049773
M. Wt: 355.57 g/mol
InChI Key: GTWVUVBZFPOABQ-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-2-chloro-4-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-2-chloro-4-nitrobenzamide typically involves the reaction of 2-bromoaniline with 2-chloro-4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-2-chloro-4-nitrobenzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or tin(II) chloride in hydrochloric acid.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic Substitution: Substituted benzamides with different functional groups replacing the bromine or chlorine atoms.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Oxidized derivatives, although these are less common.

Scientific Research Applications

N-(2-bromophenyl)-2-chloro-4-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.

    Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-2-chloro-4-nitrobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The presence of electron-withdrawing groups like nitro and halogens can enhance its binding affinity and specificity. The molecular targets and pathways involved can vary, but they often include key enzymes or signaling proteins in biological systems.

Comparison with Similar Compounds

Similar Compounds

    N-(2-bromophenyl)-4-nitrobenzamide: Similar structure but lacks the chlorine atom.

    2-bromo-N-(4-nitrophenyl)benzamide: Similar structure but with different substitution pattern.

    2-chloro-N-(2-nitrophenyl)benzamide: Similar structure but with different halogen and nitro group positions.

Uniqueness

N-(2-bromophenyl)-2-chloro-4-nitrobenzamide is unique due to the specific combination of bromine, chlorine, and nitro groups attached to the benzamide core. This unique combination can result in distinct chemical reactivity and biological activity compared to other similar compounds. The presence of multiple electron-withdrawing groups can enhance its stability and binding affinity in various applications.

Properties

IUPAC Name

N-(2-bromophenyl)-2-chloro-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrClN2O3/c14-10-3-1-2-4-12(10)16-13(18)9-6-5-8(17(19)20)7-11(9)15/h1-7H,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTWVUVBZFPOABQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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